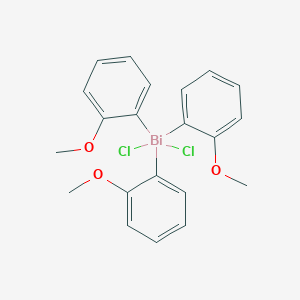
Methyl 5-chloropyridine-2-carboxylate
概要
説明
“Methyl 5-chloropyridine-2-carboxylate” is a chemical compound with the IUPAC name “methyl 5-chloro-2-pyridinecarboxylate”. It has a molecular weight of 171.58 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 5-chloropyridine-2-carboxylate” is1S/C7H6ClNO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 5-chloropyridine-2-carboxylate” is a solid at room temperature . The compound is stored in a refrigerator .科学的研究の応用
Pharmacology
In pharmacology, Methyl 5-chloropyridine-2-carboxylate is utilized as a building block for synthesizing various compounds. Its reactivity with other chemicals makes it a valuable precursor in the development of new drugs, particularly those that may interact with the central nervous system or serve as antiviral agents .
Organic Synthesis
This compound plays a crucial role in organic synthesis. It acts as an intermediate in the construction of complex organic molecules. Its chlorinated pyridine ring is a versatile moiety that can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups .
Material Science
In material science, Methyl 5-chloropyridine-2-carboxylate is used to develop new materials with potential applications in electronics and nanotechnology. Its molecular structure can be incorporated into polymers or small molecules to alter electrical properties or to create novel coatings .
Agricultural Chemistry
Agricultural chemistry benefits from this compound through its use in the synthesis of pesticides and herbicides. The chloropyridine moiety is often found in molecules that exhibit biological activity against pests and weeds, making it a valuable tool for crop protection .
Biochemistry
Biochemists employ Methyl 5-chloropyridine-2-carboxylate in the study of biochemical pathways. It can be used to mimic or inhibit the action of natural biochemicals, thus helping to understand their function in living organisms .
Industrial Chemistry
Industrially, Methyl 5-chloropyridine-2-carboxylate is used in the synthesis of dyes, resins, and other chemicals that require a stable pyridine ring as part of their structure. Its reactivity allows for the creation of a wide range of industrial products .
Safety and Hazards
“Methyl 5-chloropyridine-2-carboxylate” is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
将来の方向性
While the future directions of “Methyl 5-chloropyridine-2-carboxylate” are not explicitly mentioned in the search results, it’s worth noting that pyrimidine-containing compounds are being studied for their potential medicinal applications . This suggests that “Methyl 5-chloropyridine-2-carboxylate” could also be a subject of future research in medicinal chemistry.
特性
IUPAC Name |
methyl 5-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFFLLBWCXVJGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461547 | |
| Record name | Methyl 5-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloropyridine-2-carboxylate | |
CAS RN |
132308-19-1 | |
| Record name | Methyl 5-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B48015.png)




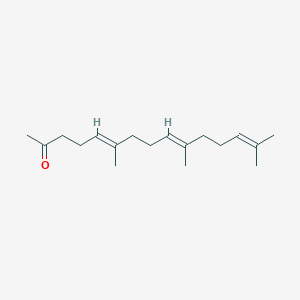

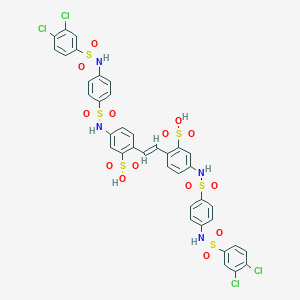
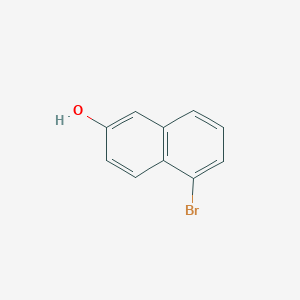
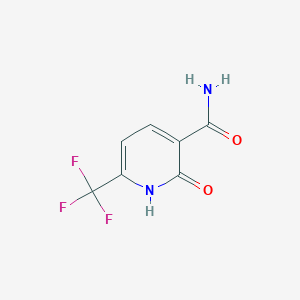
![Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-4-oxo-, ethyl ester](/img/structure/B48035.png)
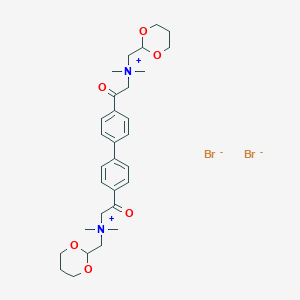
![Furo[3,2-b]pyridine-3-carboxamide](/img/structure/B48040.png)
